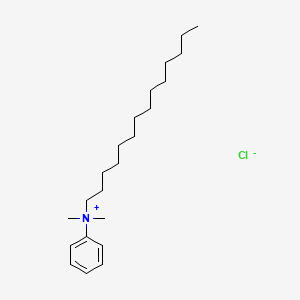
10-Nonyl-10H-phenoxarsinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Nonyl-10H-phenoxarsinine is a chemical compound known for its unique structure and properties. It belongs to the class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Nonyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with nonyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Nonyl-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of lower oxidation state arsenic compounds.
Substitution: Formation of substituted phenoxarsine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Nonyl-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 10-Nonyl-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10’-Oxydiphenoxarsine: Similar structure but with an oxygen bridge between two phenoxarsine units.
Phenoxarsine oxide: Contains an oxygen atom bonded to the arsenic atom.
Nonylphenol: Similar nonyl group but lacks the arsenic atom.
Uniqueness
10-Nonyl-10H-phenoxarsinine is unique due to the presence of both a nonyl group and an arsenic atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
55369-41-0 |
|---|---|
Molekularformel |
C21H27AsO |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
10-nonylphenoxarsinine |
InChI |
InChI=1S/C21H27AsO/c1-2-3-4-5-6-7-12-17-22-18-13-8-10-15-20(18)23-21-16-11-9-14-19(21)22/h8-11,13-16H,2-7,12,17H2,1H3 |
InChI-Schlüssel |
ANRBWVPFJFNFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
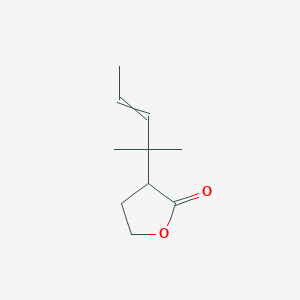
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
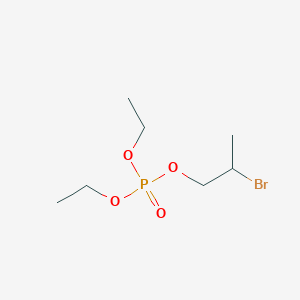
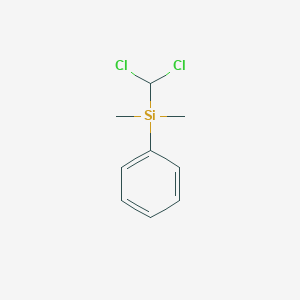
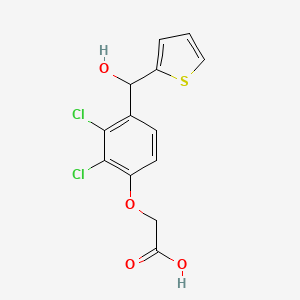
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
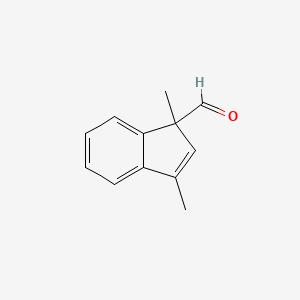
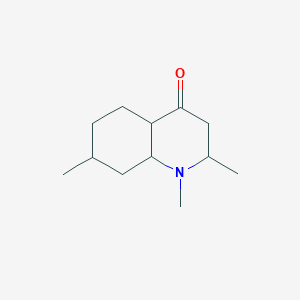
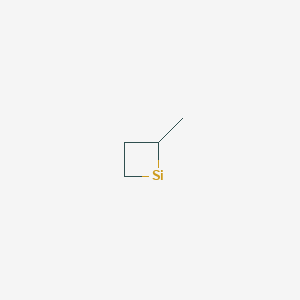
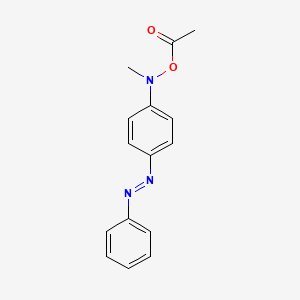
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
